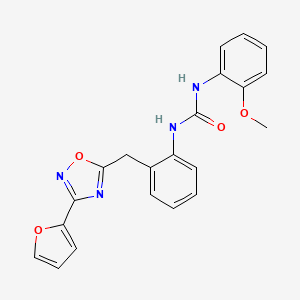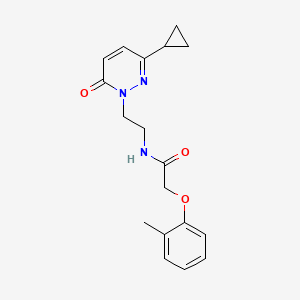
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide is a chemical compound that has garnered attention due to its unique structural and reactive properties. It consists of a quinazolinone core, a benzamide moiety, and distinct functional groups that contribute to its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process involving the bromination of quinazolinone, followed by thioxo group introduction and subsequent alkylation to attach the dimethylaminoethyl benzamide side chain. The reaction conditions typically involve controlled temperatures and the use of organic solvents like dimethylformamide (DMF) or chloroform.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized by employing continuous flow reactors, which allow for precise control over reaction times and conditions, enhancing yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are also used to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thioxo and dimethylamino groups, leading to various oxidized derivatives.
Reduction: : Reduction reactions can target the quinazolinone core, potentially converting the ketone group into a hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium hydride (NaH) and various organolithium reagents are used for substitution reactions.
Major Products Formed
Oxidation can produce sulfoxides or sulfones.
Reduction may lead to alcohols or amines.
Substitution reactions result in a variety of substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound's reactivity makes it valuable in organic synthesis for creating complex molecular architectures. Biology : It serves as a potential bioactive molecule, particularly in medicinal chemistry for the development of new drugs. Medicine : Preliminary studies suggest it has potential as an antimicrobial, anticancer, or anti-inflammatory agent. Industry : It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. Its quinazolinone core can interact with nucleophilic sites, while the bromine and thioxo groups offer additional binding modes. This multi-faceted interaction enhances its biological activity and specificity.
Comparaison Avec Des Composés Similaires
Comparison: : Unlike similar quinazolinone derivatives, 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide possesses a unique combination of functional groups that confer distinct reactivity and application potential. Similar Compounds :
6-bromo-2-thioxo-quinazolinone
N-(2-(dimethylamino)ethyl)benzamide
4-oxo-quinazolin-3(4H)-yl methyl derivatives
This compound stands out due to its diverse reactivity and the potential for various applications in multiple scientific domains.
Propriétés
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2S/c1-24(2)10-9-22-18(26)14-5-3-13(4-6-14)12-25-19(27)16-11-15(21)7-8-17(16)23-20(25)28/h3-8,11H,9-10,12H2,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUDQTTXBDQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2705070.png)

![2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2705073.png)
![N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide](/img/structure/B2705075.png)

![2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2705078.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2705079.png)





![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)
